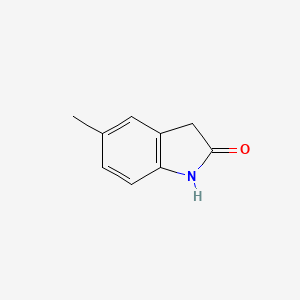

5-Methylindolin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQDSHSATAEREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416041 | |

| Record name | 5-Methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-35-3 | |

| Record name | 5-Methyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methyl-1,3-dihydroindol-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-methyl-1,3-dihydroindol-2-one, a key intermediate in pharmaceutical and organic synthesis.[1] Also known as 5-methyloxindole, this versatile molecule serves as a foundational scaffold for a variety of biologically active compounds. This document details two principal synthetic pathways: the Stolle cyclization of a p-toluidine derivative and the reduction of 5-methylisatin. Each method is presented with detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows.

Synthetic Pathways Overview

Two main strategies have been established for the synthesis of 5-methyl-1,3-dihydroindol-2-one. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

-

Stolle Synthesis: This classical approach involves the intramolecular Friedel-Crafts cyclization of an N-aryl-α-haloacetamide. For the synthesis of 5-methyloxindole, the key precursor is 2-chloro-N-(p-tolyl)acetamide, which is readily prepared from p-toluidine.

-

Reduction of 5-Methylisatin: This route begins with the synthesis of 5-methylisatin from p-toluidine via the Sandmeyer isatin synthesis. The subsequent selective reduction of the 3-keto group of 5-methylisatin yields the target oxindole.

The following diagram illustrates the logical relationship between the starting materials and the final product through these two primary pathways.

Route 1: Stolle Synthesis

The Stolle synthesis provides a direct method for the formation of the oxindole ring system. This pathway consists of two main steps: the acylation of p-toluidine to form the chloroacetamide precursor, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of 2-Chloro-N-(p-tolyl)acetamide

This step involves the acylation of p-toluidine with chloroacetyl chloride.

Experimental Protocol:

A general procedure for the synthesis of 2-chloro-N-(aryl)acetamides is as follows: To a solution of p-toluidine (1 equivalent) and a base such as triethylamine or DIPEA (1.1-1.5 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, chloroacetyl chloride (1.05-1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete (monitored by TLC). The mixture is then washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| p-Toluidine | Chloroacetyl chloride, DIPEA | CH₂Cl₂ | 2.5 h | 0 °C | ~95% | [2] |

| p-Toluidine | Chloroacetyl chloride | - | - | - | - | [3] |

Step 2: Intramolecular Friedel-Crafts (Stolle) Cyclization

The synthesized 2-chloro-N-(p-tolyl)acetamide undergoes an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to form the five-membered lactam ring of the oxindole.

Experimental Protocol:

A general procedure for the Stolle cyclization involves heating the N-aryl-α-chloroacetamide with a Lewis acid. For example, 2-chloro-N-(p-tolyl)acetamide is heated with an excess of aluminum chloride, typically without a solvent or in a high-boiling inert solvent. The reaction mixture is heated to a temperature sufficient to initiate the cyclization, often in the range of 120-180 °C. After the reaction is complete, the mixture is cooled and carefully quenched with ice and water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

| Starting Material | Reagents | Temperature | Yield |

| 2-Chloro-N-(p-tolyl)acetamide | AlCl₃ | High | Fair to good |

Route 2: Reduction of 5-Methylisatin

This alternative pathway involves the initial synthesis of 5-methylisatin, followed by a selective reduction of the 3-carbonyl group.

Step 1: Synthesis of 5-Methylisatin via Sandmeyer Synthesis

5-Methylisatin can be prepared from p-toluidine using the Sandmeyer isatin synthesis. This multi-step, one-pot reaction involves the formation of an isonitrosoacetanilide intermediate, which then cyclizes in the presence of a strong acid.[4]

Experimental Protocol:

Following the procedure for isatin synthesis, p-toluidine is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate and hydrochloric acid.[4] The resulting intermediate, isonitrosoaceto-p-toluidide, is then cyclized by heating in concentrated sulfuric acid. The reaction mixture is poured onto ice to precipitate the crude 5-methylisatin, which is then collected by filtration and can be purified by recrystallization.

Quantitative Data:

| Starting Material | Intermediate Yield (Isonitrosoaceto-p-toluidide) | Final Yield (5-Methylisatin) | Reference |

| p-Toluidine | 83-86% | 90-94% (from intermediate) | [4] |

Step 2: Reduction of 5-Methylisatin to 5-Methyl-1,3-dihydroindol-2-one

The selective reduction of the 3-keto group of 5-methylisatin can be achieved using methods such as the Wolff-Kishner reduction or catalytic hydrogenation. The Wolff-Kishner reduction is particularly effective for this transformation.

Experimental Protocol (Wolff-Kishner Reduction):

A procedure adapted from the reduction of isatin involves two steps.[5] First, 5-methylisatin is converted to its 3-hydrazone by reacting with hydrazine hydrate in a solvent like ethylene glycol, which can be accelerated with microwave irradiation.[5] In the second step, the isolated hydrazone is heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The high temperature facilitates the reduction and the evolution of nitrogen gas.[1] After cooling, the reaction mixture is diluted with water and neutralized with acid to precipitate the product, which is then collected and purified.

Quantitative Data:

| Starting Material | Reducing Agent | Conditions | Yield | Reference |

| Isatin (parent) | Hydrazine, KOH | Microwave | 32.4% | [5] |

Note: The yield for the reduction of 5-methylisatin is expected to be comparable to that of isatin.

Summary of Synthetic Routes

The table below summarizes the key aspects of the two primary synthetic routes to 5-methyl-1,3-dihydroindol-2-one.

| Route | Key Steps | Starting Material | Key Intermediates | Reagents | Advantages | Disadvantages |

| Stolle Synthesis | 1. Acylation2. Intramolecular Friedel-Crafts Cyclization | p-Toluidine | 2-Chloro-N-(p-tolyl)acetamide | Chloroacetyl chloride, Base, Lewis Acid (AlCl₃) | Direct, potentially fewer steps overall. | Harsh conditions for cyclization (high temperature, strong Lewis acid). |

| Reduction of 5-Methylisatin | 1. Sandmeyer Isatin Synthesis2. Selective Reduction (e.g., Wolff-Kishner) | p-Toluidine | Isonitrosoaceto-p-toluidide, 5-Methylisatin | Chloral hydrate, Hydroxylamine HCl, H₂SO₄, Hydrazine hydrate, KOH | Milder conditions for the final reduction step may be possible. | Multi-step synthesis of the isatin intermediate. |

Conclusion

The synthesis of 5-methyl-1,3-dihydroindol-2-one can be effectively achieved through two primary, well-established synthetic pathways. The Stolle synthesis offers a more direct route, while the reduction of 5-methylisatin provides an alternative that may be advantageous depending on the available laboratory capabilities and desired scale of production. Both routes utilize readily available starting materials and employ classical organic reactions. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 5-Methylindolin-2-one (CAS: 3484-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolin-2-one, also known as 5-methyloxindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold serves as a privileged structure for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, the application of this compound as a core intermediate in the development of targeted therapeutics. Detailed experimental methodologies for the synthesis of bioactive derivatives are presented, alongside an exploration of their mechanisms of action, with a focus on key signaling pathways implicated in cancer and inflammation.

Physicochemical Properties

This compound is a crystalline solid, with its appearance described as ranging from a white to light yellow or brown to reddish-brown powder, likely dependent on its purity.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3484-35-3 | [2] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| IUPAC Name | 5-methyl-1,3-dihydro-2H-indol-2-one | [2] |

| Synonyms | 5-Methyloxindole, 5-Methyl-2-oxindole | [1] |

| Melting Point | 52-55 °C | [1] |

| Boiling Point | 176-178 °C at 17 mm Hg | [1] |

| Predicted pKa | 14.41 ± 0.20 | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of N-substituted anilines. While specific, detailed protocols for large-scale synthesis are often proprietary, a general laboratory-scale synthesis can be adapted from established methods for substituted indoles. One such approach is a modification of the Gassman indole synthesis, which involves the reaction of an appropriately substituted aniline with a hypohalite and a base to form a 3-thioalkoxyindole, followed by Raney-nickel reduction to yield the desulfurized indolinone.

Another feasible route involves the cyclization of acetal derivatives of α-anilino acetaldehydes. This method has been noted as being particularly suitable for the synthesis of 5-substituted indoles with electron-donating groups.

Applications in Drug Discovery and Development

This compound is a crucial starting material for the synthesis of a variety of therapeutic agents. The indolin-2-one core is a key pharmacophore in many kinase inhibitors, and the methyl group at the 5-position can be a critical determinant of target selectivity and potency.

Tyrosine Kinase Inhibitors (TKIs)

Derivatives of this compound have been extensively investigated as inhibitors of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Experimental Protocol: Synthesis of a Generic 5-Substituted Oxindole-Based TKI

A general and widely used method for synthesizing such derivatives is the Knoevenagel condensation.

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add a substituted aromatic aldehyde (1 equivalent) and a catalytic amount of a base such as piperidine or pyrrolidine.

-

Condensation: The reaction mixture is typically heated at reflux for several hours to facilitate the condensation reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-substituted-5-methylindolin-2-one derivative.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Many this compound-based TKIs function by competing with ATP for binding to the catalytic domain of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, thereby inhibiting tumor cell proliferation and angiogenesis.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitors

Chronic inflammation is a key factor in the development of several diseases, including cancer and arthritis. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Derivatives of this compound have been developed as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for anti-inflammatory therapy with potentially reduced side effects compared to traditional NSAIDs.

Experimental Protocol: Synthesis of a Spiro[indoline-3,2'-thiazolidine] Derivative

-

Starting Material Preparation: 5-Methylindoline-2,3-dione is used as the precursor.

-

Condensation Reaction: The dione is reacted with mercaptoacetic acid in the presence of a stoichiometric amount of an appropriate amine (e.g., 4-(aminomethyl)benzoic acid) to form the spiro[indoline-3,2'-thiazolidine] core in a one-step reaction.

-

Acylation: The resulting intermediate is then acylated at the N-1 position using an acyl chloride (e.g., cyclohexanecarbonyl chloride) to yield the final product.

Mechanism of Action: Modulation of the Arachidonic Acid Cascade

By inhibiting both COX-2 and 5-LOX, these derivatives effectively block the two major pathways of arachidonic acid metabolism. This dual inhibition leads to a significant reduction in the synthesis of prostaglandins and leukotrienes, thereby exerting potent anti-inflammatory effects.

mTOR Pathway Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in various cancers, making it an attractive target for cancer therapy. Indole-based compounds have been explored as inhibitors of the mTOR pathway.

Experimental Workflow: Screening for mTOR Inhibitors

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery. Its structural features make it an ideal scaffold for the development of potent and selective inhibitors of various key biological targets implicated in cancer and inflammation. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship studies, paving the way for the discovery of novel and effective therapeutic agents. Further research into the synthesis of novel derivatives and a deeper understanding of their interactions with biological targets will continue to unlock the full therapeutic potential of this important heterocyclic core.

References

Spectroscopic Profile of 5-Methylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylindolin-2-one, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

While direct experimental data from primary literature sources were not fully available within the scope of this search, the following tables are structured to present the anticipated spectroscopic data for this compound based on its known structure and information from chemical databases. Researchers can populate these tables with their own experimental findings or data from subscription-based spectral databases.

¹H NMR (Proton NMR) Data

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N (Amide) | Data not available | Singlet (broad) | - | 1H |

| Aromatic H | Data not available | Multiplet | Data not available | 3H |

| CH₂ (Methylene) | Data not available | Singlet | - | 2H |

| CH₃ (Methyl) | Data not available | Singlet | - | 3H |

¹³C NMR (Carbon NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | Data not available |

| Aromatic C-N | Data not available |

| Aromatic C-C | Data not available |

| Aromatic C-H | Data not available |

| CH₂ (Methylene) | Data not available |

| CH₃ (Methyl) | Data not available |

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | Data not available |

| C=O Stretch (Amide) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| C=C Stretch (Aromatic) | Data not available |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉NO), the expected molecular weight is approximately 147.17 g/mol .[1]

| Parameter | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| [M]+ (Molecular Ion) | Data not available |

| Key Fragment Ions (m/z) | Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signals that may overlap with the analyte peaks.[3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[4]

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used, but may be optimized based on the sample concentration and the specific instrument.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum:[5][6][7]

-

Sample Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Place the mixture into a pellet-pressing die and apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first for background correction.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small, volatile organic molecules:[8][9][10]

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][10]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[8][11]

-

Mass Analysis: The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.

Caption: General workflow for obtaining and analyzing spectroscopic data.

Caption: Logical relationship of data from different spectroscopic methods.

References

- 1. This compound | C9H9NO | CID 5325716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

5-Methylindolin-2-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-Methylindolin-2-one, a key intermediate in the development of various therapeutic agents.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Alternate Molecular Weight | 147.17 g/mol | [1][3] |

| CAS Number | 3484-35-3 | [1][2] |

| Appearance | Brown to reddish-brown solid | [3] |

| Melting Point | 52-55 °C | [3] |

| Boiling Point | 176-178 °C at 17 mm Hg | [3] |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-methylaniline. The following protocol is a representative example based on established chemical transformations of indole derivatives.

Experimental Workflow for the Synthesis of this compound

Caption: A three-step synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of 4-Methyl-isonitrosoacetanilide

-

Dissolve 4-methylaniline in water and add concentrated hydrochloric acid dropwise while stirring.

-

To this solution, add hydroxylamine hydrochloride.

-

Heat the reaction mixture to 100°C for a brief period, then rapidly cool to room temperature.

-

Filter the resulting precipitate and wash with cold water.

-

Dry the solid to obtain 4-methyl-isonitrosoacetanilide.

Step 2: Cyclization to 5-Methylisatin

-

Preheat concentrated sulfuric acid to 50°C.

-

Slowly add the 4-methyl-isonitrosoacetanilide from Step 1 in batches, maintaining the temperature between 65-75°C with vigorous stirring.

-

After the addition is complete, heat the mixture to 80°C for approximately 15 minutes.

-

Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

-

Filter the resulting precipitate and wash with cold water to obtain crude 5-methylisatin.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methylisatin.

Step 3: Reduction to this compound

Note: This is a general reduction procedure for isatins.

-

To a solution of 5-methylisatin in a suitable solvent (e.g., ethanol), add a reducing agent such as hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The residue is then subjected to an aqueous workup, followed by extraction with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

The crude this compound is purified by column chromatography on silica gel.

Analytical Characterization Protocols

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of synthesized this compound.

Chromatographic and Spectroscopic Analysis Workflow

References

The 5-Methylindolin-2-one Scaffold: A Privileged Core in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-methylindolin-2-one core is a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the key pharmacological properties of this compound derivatives, with a primary focus on their anticancer and anti-inflammatory potential. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this promising molecular framework.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have emerged as potent anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Kinase Inhibition

A significant mechanism of action for the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as Cyclin-Dependent Kinases (CDKs).[1]

The following table summarizes the in vitro inhibitory concentrations (IC50) of various this compound and related indolin-2-one derivatives against a range of cancer cell lines and kinases.

| Compound ID/Description | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | Tyrosine Kinase | 1.34 | [2] |

| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | Tyrosine Kinase | 2.69 | [2] |

| Compound 5h (bearing a 4-thiazolidinone moiety) | HT-29 (Colon Cancer) | 0.016 | [3] |

| Compound 5h (bearing a 4-thiazolidinone moiety) | H460 (Lung Cancer) | 0.0037 | [3] |

| Compound 8l (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one | MDA-MB-231 (Breast Cancer) | 3.26 ± 0.24 | [4] |

| Compound 8l (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one | 4T1 (Breast Cancer) | 5.96 ± 0.67 | [4] |

| Compound 9 (Indolinone-based derivative) | HepG-2 (Liver Cancer) | 2.53 | |

| Compound 9 (Indolinone-based derivative) | VEGFR-2 | 0.0567 | |

| Compound 9 (Indolinone-based derivative) | CDK-2 | 0.00939 | |

| Compound 20 (Indolinone-based derivative) | HepG-2 (Liver Cancer) | 3.08 | |

| Compound 20 (Indolinone-based derivative) | MCF-7 (Breast Cancer) | 5.28 |

Signaling Pathways in Cancer

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5] Inhibition of this pathway is a critical strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[6] Its dysregulation is a common feature in many cancers.[7]

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Discovery and Development of 5-Methylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry

The 5-methylindolin-2-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers in oncology, inflammation, and beyond. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a particular focus on their role as kinase and enzyme inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to aid researchers and drug development professionals in this dynamic field.

The this compound Scaffold: A Versatile Starting Point

This compound, also known as 5-methyl-1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic compound that has emerged as a valuable intermediate in the synthesis of bioactive molecules.[1] Its structure allows for facile modification at multiple positions, enabling the generation of large and diverse chemical libraries for high-throughput screening and lead optimization. The inherent stability and favorable reactivity profile of this scaffold make it an attractive starting point for medicinal chemists aiming to develop novel therapeutics.[1]

Anticancer Applications: Targeting Key Signaling Pathways

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds often function as inhibitors of key protein kinases that are dysregulated in various malignancies.

Tyrosine Kinase Inhibition

Several this compound derivatives have demonstrated significant inhibitory activity against receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] A notable example is Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features the related indolin-2-one core.[2][3] The pyrrole indolin-2-one scaffold, in particular, has been a fruitful area of investigation for anti-angiogenic agents.[2][4]

| Compound | Target | IC50 (µM) | Cancer Cell Lines | Reference |

| (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | Tyrosine Kinases | 1.34 | HeLa, HepG2, MCF-7, SCC-15, A549 | [5] |

| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | Tyrosine Kinases | 2.69 | HeLa, HepG2, MCF-7, SCC-15, A549 | [5] |

| SU11248 (Sunitinib analog) | VEGFR-2, PDGFRβ | Not specified | Not specified | [6] |

Signaling Pathway: VEGFR and PDGFR Inhibition

The following diagram illustrates the mechanism by which this compound derivatives can inhibit angiogenesis and tumor cell proliferation through the blockade of VEGFR and PDGFR signaling.

Caption: Inhibition of VEGFR/PDGFR signaling by this compound derivatives.

Anti-inflammatory Applications: Dual Inhibition of 5-LOX and sEH

Chronic inflammation is a key driver of numerous diseases. Researchers have successfully designed this compound derivatives that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory cascade.[7][8] This dual inhibition offers a promising strategy for the development of novel anti-inflammatory drugs.[8]

Quantitative Data: 5-LOX and sEH Inhibitory Activity

| Compound | Target | IC50 (µM) | Assay | Reference |

| Derivative 43 | 5-LOX | 1.38 ± 0.23 | Activated human PMNLs | [7][8] |

| Derivative 43 | 5-LOX | 0.45 ± 0.11 | Isolated human 5-LOX | [7][8] |

| Derivative 73 | 5-LOX | 0.41 ± 0.01 | Not specified | [8] |

| Derivative 73 | sEH | 0.43 ± 0.10 | Not specified | [8] |

| Derivative 53 | 5-LOX | 0.28 ± 0.02 | Isolated 5-LOX | [8] |

| Derivative 53 | sEH | 0.061 ± 0.003 | Not specified | [8] |

| Derivative 54 | 5-LOX | 0.18 ± 0.05 | Isolated 5-LOX | [8] |

| Derivative 54 | sEH | 0.100 ± 0.01 | Not specified | [8] |

Signaling Pathway: Dual 5-LOX/sEH Inhibition

The following diagram depicts the mechanism of action of dual 5-LOX/sEH inhibitors in the arachidonic acid cascade.

Caption: Dual inhibition of 5-LOX and sEH by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of any research field. The following sections provide representative methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthetic Procedure for 3-Substituted Indolin-2-one Derivatives

The synthesis of 3-substituted indolin-2-one derivatives often involves a Knoevenagel condensation between an appropriate indolin-2-one starting material and an aldehyde.

Caption: General workflow for the synthesis of 3-substituted this compound derivatives.

A typical procedure is as follows:

-

A mixture of the appropriate this compound (1 equivalent) and an aldehyde (1.1 equivalents) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A catalytic amount of a base, such as piperidine or pyrrolidine, is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for a specified period (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and then purified by recrystallization or column chromatography to yield the desired 3-substituted this compound derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

A representative protocol is as follows:

-

The kinase, substrate, and test compound are incubated in a buffer solution containing ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISAs).

-

The percentage of kinase inhibition is calculated by comparing the activity in the presence of the test compound to the activity in a control sample without the compound.

-

IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using assays such as the MTT or SRB assay.

A general procedure for the MTT assay is as follows:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and valuable starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key enzymes and protein kinases involved in cancer and inflammation. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target biology, is likely to yield new and improved drug candidates in the years to come. Future research efforts may focus on the development of more selective inhibitors, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to enhance clinical efficacy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Methylindolin-2-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-Methylindolin-2-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features allow for facile modification, enabling the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology and anti-inflammatory drug discovery.

Synthesis of this compound Derivatives

The synthetic versatility of the this compound scaffold allows for the creation of a wide range of derivatives. Key synthetic strategies include Knoevenagel condensation, the formation of Schiff bases, and the synthesis of spiro-thiazolidinone derivatives.

Knoevenagel Condensation

A common and efficient method for introducing diversity at the C3 position of the indolin-2-one ring is the Knoevenagel condensation. This reaction typically involves the condensation of 5-methylisatin (or this compound) with a compound containing an active methylene group, catalyzed by a base such as piperidine or an acid.

Experimental Protocol: Synthesis of 3-(Arylmethylene)indolin-2-ones

A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol (20 mL). A catalytic amount of piperidine (2-3 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 3-(arylmethylene)indolin-2-one derivative. The crude product can be further purified by recrystallization from a suitable solvent.[1]

Schiff Base Formation

Schiff bases are readily synthesized by the condensation of the carbonyl group of 5-methylisatin with a primary amine. These derivatives have shown significant biological activities.

Experimental Protocol: Synthesis of this compound Based Schiff Bases

To a solution of 5-methylisatin (1 mmol) in methanol (10 mL), the respective primary amine (1 mmol) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then refluxed for 6-8 hours. After cooling, the resulting precipitate is filtered, washed with methanol, and dried under vacuum to yield the Schiff base derivative.[2]

Synthesis of Spiro-thiazolidinone Derivatives

The synthesis of spiro-thiazolidinone derivatives from 5-methylisatin typically involves a one-pot, three-component reaction with an amine and a mercaptoacetic acid derivative.

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-thiazolidine] Derivatives

A mixture of 5-methylisatin (1 mmol), an appropriate amine (1 mmol), and thioglycolic acid (1.2 mmol) in toluene (20 mL) is refluxed for 8-12 hours using a Dean-Stark apparatus to remove water. After the completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then triturated with petroleum ether to obtain the crude spiro-thiazolidinone derivative, which can be purified by column chromatography.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Activity

Derivatives of this compound have been extensively investigated as inhibitors of various receptor tyrosine kinases (RTKs) and intracellular kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have demonstrated potent inhibitory activity against VEGFR-2.

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain this compound derivatives have been identified as potent inhibitors of Aurora kinases.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. This compound derivatives have been developed as inhibitors of the c-Met signaling pathway.

Cellular Antiproliferative Activity

The anticancer potential of this compound derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

Experimental Protocol: MTT Cell Viability Assay

Human cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3][4][5][6]

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 5.98 | [7] |

| Derivative B | MCF-7 (Breast) | 7.54 | [8] |

| Derivative C | HepG2 (Liver) | 2.53 | [8] |

| Derivative D | HCT116 (Colon) | 1.9 | [9] |

| Derivative E | PC-3 (Prostate) | 3.26 | [10] |

Kinase Inhibition Data

The direct inhibitory effect of these compounds on specific kinases is determined using in vitro kinase inhibition assays.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The in vitro VEGFR-2 kinase inhibition assay is performed using a commercially available kit, such as the HTScan® VEGF Receptor 2 Kinase Assay Kit. The assay measures the phosphorylation of a biotinylated peptide substrate by recombinant human VEGFR-2 kinase in the presence of ATP. The reaction is carried out in a 96-well plate with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified using a phospho-tyrosine specific antibody and a detection reagent, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based method. The IC50 value is calculated from the dose-response curve.[11][12][13][14]

Table 2: Kinase Inhibitory Activity of Representative this compound Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| Derivative F | VEGFR-2 | 56.74 | [15] |

| Derivative G | Aurora A | 12 | [2] |

| Derivative H | Aurora B | 10.5 | [16] |

| Derivative I | c-Met | 0.9 | [17] |

| Derivative J | CDK2 | 9.39 | [15] |

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. This compound derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.

Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Some this compound derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). 5-LOX is involved in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition of these enzymes offers a synergistic anti-inflammatory effect.[18]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Derivative K | 5-LOX | 0.41 | [18] |

| Derivative L | sEH | 0.43 | [18] |

| Derivative M | NO Production (LPS-stimulated RAW 264.7) | 2.2 | [19] |

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its amenability to a wide range of chemical modifications has enabled the development of a multitude of derivatives with potent and selective biological activities. As demonstrated in this guide, these compounds have shown significant promise as anticancer agents through the inhibition of key kinases involved in tumor progression and as anti-inflammatory agents by targeting critical enzymes in the inflammatory pathways. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, holds great potential for the discovery of novel and effective therapeutics for a variety of human diseases. The detailed synthetic protocols and biological assay methods provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. mdpi.com [mdpi.com]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. scispace.com [scispace.com]

- 11. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylindolin-2-one: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Methylindolin-2-one, also known as 5-methyloxindole, is a versatile heterocyclic building block that has garnered significant attention in organic synthesis and medicinal chemistry. Its rigid bicyclic structure serves as a privileged scaffold, forming the core of numerous bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectral Data

This compound is a brown crystalline powder that serves as a crucial intermediate in the synthesis of a wide array of functionalized molecules.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3484-35-3 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Appearance | Brown to reddish-brown solid | [1][3] |

| Melting Point | 52-55 °C | [3] |

| Boiling Point | 176-178 °C (at 17 mmHg) | [3] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage | Store at 0-8°C, sealed in dry, room temperature | [1][3][4] |

Core Reactivity and Synthetic Applications

The reactivity of the this compound core is characterized by three primary sites for functionalization: the C3-methylene position, the N1-amide nitrogen, and the C5-methylated benzene ring. This allows for diverse chemical modifications, making it an essential building block for creating complex molecules.[1]

C3-Position Functionalization: The Knoevenagel Condensation

The acidic protons of the C3-methylene group readily participate in condensation reactions. The Knoevenagel condensation with various aldehydes is a cornerstone reaction for this scaffold, yielding 3-substituted ylidene-indolin-2-one derivatives. This reaction is pivotal in the synthesis of many kinase inhibitors, where the substituted ylidene moiety interacts with the hinge region of the kinase ATP-binding site.[5][6]

N1-Position Functionalization: Alkylation and Arylation

The amide nitrogen (N1) can be functionalized through various reactions, including alkylation and arylation. N-alkylation can be achieved using reagents like methyl iodide. N-arylation, typically accomplished through copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings), allows for the introduction of diverse aryl and heteroaryl groups, significantly expanding the chemical space for drug discovery.[7]

Aromatic Ring Functionalization

While the C5-methyl group is a defining feature, further substitutions on the benzene ring can be achieved through standard electrophilic aromatic substitution reactions on related precursors, although direct functionalization of this compound is less common than building the ring with the desired substitution pattern.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The indolin-2-one skeleton is a well-established pharmacophore for protein kinase inhibitors.[8] Its structure mimics the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. The 5-methyl derivative is a key component in the development of inhibitors for several important kinase families.

-

VEGFR and PDGFR Inhibitors : The indolin-2-one scaffold is central to potent anti-angiogenic agents that inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9] Sunitinib, a prominent multi-kinase inhibitor used in cancer therapy, features a related 5-fluoroindolin-2-one core, highlighting the importance of substitution at the 5-position.[9][10][11][12] Derivatives of this compound are frequently explored as analogues.

-

FGFR Inhibitors : A series of novel 3,5-disubstituted indolin-2-ones have been designed and synthesized as selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating the scaffold's utility in targeting this kinase family.[5]

-

Other Kinases : The versatility of the scaffold has led to the development of inhibitors for other kinases, including Cyclin-Dependent Kinases (CDKs) and c-Kit, which are crucial targets in oncology.[5][8]

The general mechanism involves the indolin-2-one core forming critical hydrogen bonds within the kinase ATP pocket, while substituents at the C3 and N1 positions provide selectivity and additional binding interactions.

Caption: Kinase inhibition by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide representative experimental protocols for key transformations involving the indolin-2-one scaffold.

General Procedure for Knoevenagel Condensation

This protocol describes the synthesis of 3-(4-substituted benzylidene)indolin-2-ones, a common step in the development of kinase inhibitors.[5]

-

Reaction Setup : A mixture of the appropriate indolin-2-one (e.g., 5-bromoindolin-2-one, 3.14 mmol), a 4-substituted benzaldehyde (3.14 mmol), and piperidine (0.5 mL) is prepared in ethanol (50 mL).

-

Reaction Execution : The reaction mixture is stirred at 90 °C for 5 hours.

-

Work-up and Purification : After cooling to room temperature, the resulting precipitate is collected by filtration.

-

Final Product : The solid is washed with cold ethanol and dried to yield the target compound, typically as a yellow-orange solid.[5]

Caption: Workflow for Knoevenagel condensation.

General Procedure for N-Alkylation

This protocol describes the N-1 alkylation of a related indoline-2,3-dione, which can be adapted for indolin-2-ones.[13]

-

Starting Material : 5-Methylindoline-2,3-dione is the starting material.

-

Reaction : The starting material undergoes N-1 alkylation with methyl iodide.[13]

-

Further Steps : The resulting derivative is then treated with L-Cys-OEt in ethanol and NaHCO₃ to yield a spiro thiazolidine intermediate.[13]

General Procedure for Copper-Catalyzed N-Arylation

This one-pot protocol details a microwave-promoted Fischer indolisation followed by a copper-catalyzed N-arylation. While starting from components that form an indole, the N-arylation step is broadly applicable to pre-formed indoles and indolinones.[14]

-

Reaction Setup : The indole or indolinone (1.0 equiv), aryl iodide (1.1 equiv), K₃PO₄ (3.0 equiv), and Cu₂O (10 mol%) are combined in ethanol.

-

Reaction Execution : The mixture is heated under microwave irradiation at 150 °C for 30 minutes.

-

Work-up and Purification : After cooling, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Biological Activity of this compound Derivatives

The true value of this compound as a building block is demonstrated by the potent biological activities of its derivatives. The table below summarizes the inhibitory concentrations (IC₅₀) for selected compounds against various targets.

| Derivative Structure/Name | Target | IC₅₀ (µM) | Reference |

| Compound 73 (Indoline-based) | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 | [13] |

| Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 | [13] | |

| (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | Tyrosine Kinases (general) | 1.34 | [15] |

| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | Tyrosine Kinases (general) | 2.69 | [15] |

| Compound A1 (3,5-disubstituted indolin-2-one) | FGFR1 | 0.0198 | [5] |

| FGFR2 | 0.00595 | [5] | |

| Compound A13 (3,5-disubstituted indolin-2-one) | FGFR1 | 0.00699 | [5] |

| Compound 13c (Sunitinib scaffold with hydroxamic acid) | HDAC1 | 1.07 | [16] |

| HT-29 cell line (cytotoxicity) | 1.78 | [16] | |

| Compound 5t (Benzohydrazide derivative) | REH cell line (cytotoxicity) | < 0.5 | [17] |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward functionalization at multiple positions enables the rapid generation of diverse molecular libraries. The demonstrated success of the indolin-2-one scaffold in producing potent and selective kinase inhibitors underscores its importance for drug discovery professionals. The synthetic routes and biological data presented in this guide highlight the vast potential that this compound holds for the continued development of novel therapeutics to address critical needs in oncology and inflammatory diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9NO | CID 5325716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-methyl-2-Indolinone | 3484-35-3 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ore.exeter.ac.uk [ore.exeter.ac.uk]

- 15. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-methyl-1,3-dihydroindol-2-one: A Core Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1,3-dihydroindol-2-one, also known as 5-methylindolin-2-one, is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. While the parent compound itself is not extensively characterized for its biological activity, its rigid bicyclic structure provides an excellent scaffold for the development of potent and selective inhibitors targeting various pathological pathways. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of 5-methyl-1,3-dihydroindol-2-one as a core structure in the discovery of novel therapeutics for cancer, inflammation, and viral infections. Detailed experimental protocols for its synthesis and the evaluation of its derivatives are provided, alongside visualizations of key signaling pathways and synthetic workflows to facilitate further research and development.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The addition of a methyl group at the 5-position of the indolin-2-one ring system, yielding 5-methyl-1,3-dihydroindol-2-one, offers a strategic point for both modulating the electronic properties and providing a vector for further structural modifications. This compound has been instrumental in the development of derivatives with a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antibacterial, antifungal, and antitubercular effects.[1][2] Its utility as a synthetic intermediate is underscored by its reactivity and the diverse chemical transformations it can undergo.

Physicochemical Properties

A summary of the key physicochemical properties of 5-methyl-1,3-dihydroindol-2-one is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-1,3-dihydroindol-2-one | |

| Synonyms | This compound | [1][2] |

| CAS Number | 3484-35-3 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Appearance | Brown crystalline powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of 5-methyl-1,3-dihydroindol-2-one

The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitable aniline derivative. The following is a representative workflow for its preparation.

Caption: Synthetic workflow for 5-methyl-1,3-dihydroindol-2-one.

Detailed Experimental Protocol: Synthesis from p-Toluidine

This protocol outlines a plausible multi-step synthesis of 5-methyl-1,3-dihydroindol-2-one starting from p-toluidine.

Step 1: Synthesis of N-(4-methylphenyl)-2-chloroacetamide

-

To a solution of p-toluidine (1 equivalent) in a suitable solvent such as glacial acetic acid, add sodium acetate (1.5 equivalents).

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield N-(4-methylphenyl)-2-chloroacetamide.

Step 2: Synthesis of a Cyclization Precursor (Illustrative Example: Friedel-Crafts based)

Note: Several routes exist to form the necessary phenylacetate precursor. The following is a conceptual illustration.

-

The N-(4-methylphenyl)-2-chloroacetamide can be used in a Friedel-Crafts acylation or other carbon-carbon bond-forming reactions to introduce the acetic acid moiety ortho to the amino group after suitable functional group manipulations (e.g., nitration followed by reduction). A more direct route may involve the reaction of a protected p-toluidine derivative with a suitable three-carbon synthon.

Step 3: Reductive Cyclization to 5-methyl-1,3-dihydroindol-2-one

-

A common method for the final cyclization involves the reduction of an ortho-nitrophenylacetic acid derivative. For instance, 2-nitro-4-methylphenylacetic acid (1 equivalent) is dissolved in a solvent such as acetic acid.

-

Iron powder (3-4 equivalents) is added portion-wise with stirring.

-

The reaction mixture is heated at reflux for 1-2 hours.

-

After cooling, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford 5-methyl-1,3-dihydroindol-2-one.

Applications in Drug Discovery: A Scaffold for Bioactive Derivatives

The true value of 5-methyl-1,3-dihydroindol-2-one lies in its role as a versatile starting material for the synthesis of potent and selective drug candidates. The following sections highlight its application in the development of anticancer, anti-inflammatory, and antiviral agents.

Anticancer Derivatives

Derivatives of 5-methyl-1,3-dihydroindol-2-one have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and the modulation of key signaling pathways involved in cell proliferation and survival.

The indolin-2-one core is a well-established pharmacophore for tyrosine kinase inhibitors. By condensing 5-methyl-1,3-dihydroindol-2-one with various aldehydes, a class of 3-substituted-2-indolinones has been developed. A prominent example is the core structure of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Derivatives based on the this compound scaffold have been shown to target VEGFR-2 and PDGF-Rβ, crucial mediators of tumor angiogenesis.

Caption: Inhibition of VEGFR-2 and PDGF-Rβ signaling by this compound derivatives.

Certain derivatives have been found to exert their anticancer effects by modulating the p53 tumor suppressor pathway. These compounds can induce apoptosis in cancer cells by increasing the expression of p53 and its downstream targets like p21 and Bax.

Caption: Modulation of the p53 pathway by this compound derivatives.

| Derivative Class | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| 3-substituted indolin-2-ones | VEGFR-2, PDGF-Rβ | HUVEC | Varies (sub-micromolar to low micromolar) | [General literature on tyrosine kinase inhibitors] |

| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones | c-KIT kinase | Breast cancer panel | 1.47 | |

| Aziridine-indolin-2-one hybrids | c-KIT kinase | Colon cancer panel | 1.40 |

Note: The IC₅₀ values are for representative derivatives and not the parent 5-methyl-1,3-dihydroindol-2-one.

Anti-inflammatory Derivatives

The this compound scaffold has been utilized to develop dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.

| Derivative | Target | IC₅₀ (µM) | Reference |

| Indoline derivative 43 | 5-LOX | 0.45 ± 0.11 | |

| Spiro[indoline-3,2'-thiazolidine] derivative | 5-LOX and sEH | Varies (low micromolar) |

Note: The IC₅₀ values are for representative derivatives and not the parent 5-methyl-1,3-dihydroindol-2-one.

Antiviral Derivatives (Anti-HIV)

Derivatives of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one, which can be synthesized from 5-nitro-indolin-2-one (a derivative of the core scaffold), have been identified as multi-target HIV-1 inhibitors, targeting both reverse transcriptase and integrase.

References

Preliminary Screening of 5-Methylindolin-2-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-methylindolin-2-one analogs, a promising class of compounds with diverse biological activities. This document outlines key experimental protocols, presents a framework for data analysis, and visualizes critical signaling pathways and experimental workflows to facilitate the efficient identification and characterization of lead candidates.

Introduction to this compound Analogs

The this compound scaffold is a core structural motif found in numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their potential as inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Dysregulation of these signaling pathways is a hallmark of many cancers and other proliferative diseases, making this compound analogs attractive candidates for therapeutic development. Beyond oncology, these compounds have also shown promise as antimicrobial and anti-inflammatory agents. The versatility of the indolin-2-one core allows for extensive chemical modification, enabling the generation of large analog libraries for screening and structure-activity relationship (SAR) studies.

Experimental Workflow for Preliminary Screening

A systematic and tiered screening approach is essential for the efficient evaluation of a library of this compound analogs. The workflow progresses from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based assays, culminating in the identification of promising lead compounds for further optimization.

Data Presentation: In Vitro Activity of this compound Analogs

The following tables summarize the inhibitory activities of representative this compound analogs from published studies. This structured presentation allows for a clear comparison of their potency against various targets and in different cellular contexts.

Table 1: Biochemical Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (µM) |

| Analog 1 | VEGFR-2 | 0.078 |

| Analog 2 | VEGFR-2 | 0.160 |

| Analog 3 | PDGFRβ | 0.087 |

| Analog 4 | c-Kit | 0.045 |

| Analog 5 | FLT3 | 0.092 |

Table 2: Cellular Antiproliferative Activity

| Compound ID | Cell Line | Assay Type | EC50 (µM) |

| Analog A | HUVEC | MTT | 1.13 |

| Analog B | MCF-7 | MTT | 0.74 |

| Analog C | HT-29 | SRB | 0.016 |

| Analog D | A549 | MTT | 3.08 |

| Analog E | HepG2 | MTT | 2.53 |

Key Signaling Pathways Targeted by this compound Analogs

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF ligands triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Many this compound analogs are designed to inhibit the ATP-binding site of the VEGFR2 kinase domain, thereby blocking these downstream signals.

PDGFRβ Signaling Pathway

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) plays a crucial role in cell growth, proliferation, and migration, particularly in mesenchymal cells. Its aberrant activation is implicated in various cancers and fibrotic diseases. Similar to VEGFR inhibitors, many this compound analogs target the kinase activity of PDGFRβ.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. Below are methodologies for two key assays in the preliminary screening of this compound analogs.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Kinase of interest (e.g., VEGFR2, PDGFRβ)

-

Substrate specific to the kinase

-

This compound analogs (test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the this compound analogs in the assay buffer. Add a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction: Prepare a kinase/substrate master mix in the assay buffer. Add the master mix to all wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HUVEC, MCF-7)

-

Complete cell culture medium

-

This compound analogs dissolved in DMSO

-